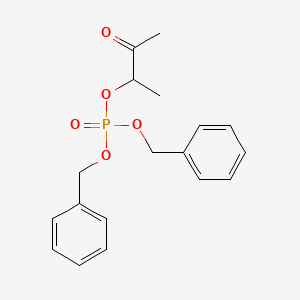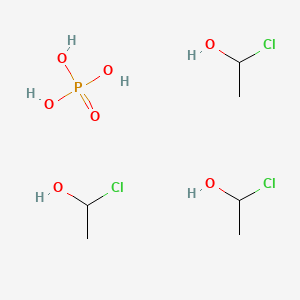
1-Chloroethanol;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloroethanol;phosphoric acid is a compound formed by the combination of 1-chloroethanol and phosphoric acid
准备方法
Synthetic Routes and Reaction Conditions
1-Chloroethanol can be synthesized through the chlorination of ethanol. This process involves the reaction of ethanol with chlorine gas under controlled conditions to produce 1-chloroethanol. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.
Phosphoric acid is commonly produced through the reaction of phosphate rock with sulfuric acid.
Industrial Production Methods
In industrial settings, 1-chloroethanol is produced by the chlorination of ethanol in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Phosphoric acid is produced on an industrial scale using the wet process, which involves the reaction of phosphate rock with sulfuric acid in large reactors .
化学反应分析
Types of Reactions
1-Chloroethanol;phosphoric acid undergoes various chemical reactions, including:
Oxidation: 1-Chloroethanol can be oxidized to produce chloroacetaldehyde and chloroacetic acid.
Reduction: The compound can be reduced to produce ethanol and phosphorous acid.
Substitution: 1-Chloroethanol can undergo substitution reactions with nucleophiles to produce various substituted ethanol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products Formed
Oxidation: Chloroacetaldehyde, chloroacetic acid.
Reduction: Ethanol, phosphorous acid.
Substitution: Substituted ethanol derivatives.
科学研究应用
1-Chloroethanol;phosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and as a component in pharmaceutical formulations.
Industry: Used in the production of various industrial chemicals and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 1-Chloroethanol;phosphoric acid involves the interaction of the compound with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
1-Chloroethanol;phosphoric acid can be compared with other similar compounds such as:
Ethanol: Similar in structure but lacks the chlorine atom.
Chloroacetic acid: Contains a chlorine atom but differs in the functional groups present.
Phosphorous acid: Similar in terms of containing phosphorus but differs in its oxidation state and chemical properties.
属性
CAS 编号 |
137361-32-1 |
|---|---|
分子式 |
C6H18Cl3O7P |
分子量 |
339.5 g/mol |
IUPAC 名称 |
1-chloroethanol;phosphoric acid |
InChI |
InChI=1S/3C2H5ClO.H3O4P/c3*1-2(3)4;1-5(2,3)4/h3*2,4H,1H3;(H3,1,2,3,4) |
InChI 键 |
TUDKOZLLROHSSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(O)Cl.CC(O)Cl.CC(O)Cl.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


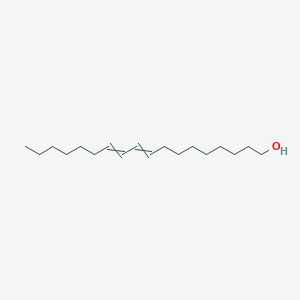
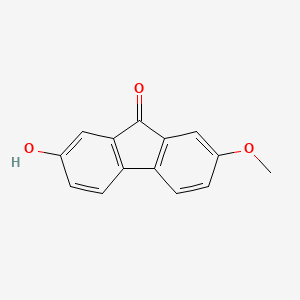
![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
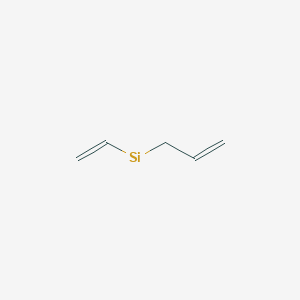

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
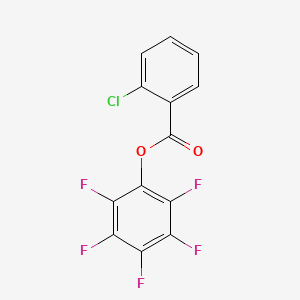
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
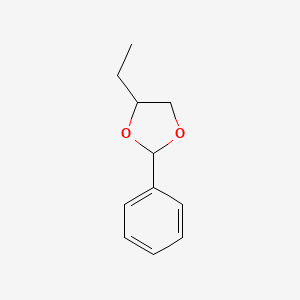
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
